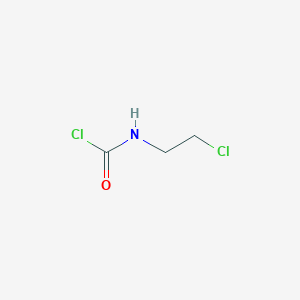

N-(2-chloroethyl)carbamoyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2-chloroethyl)carbamoyl chloride” is a chemical compound with the molecular formula C5H8Cl3NO and a molecular weight of 204.48 . It is a colorless to light yellow clear liquid .

Synthesis Analysis

Carbamoyl chlorides, such as “N-(2-chloroethyl)carbamoyl chloride”, are typically prepared by the reaction of an amine with phosgene . They can also be formed by the addition of hydrogen chloride to isocyanates .Molecular Structure Analysis

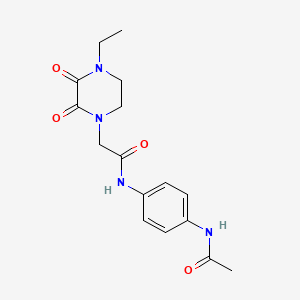

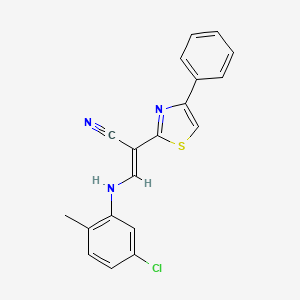

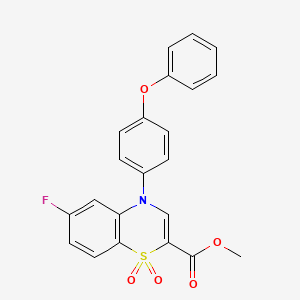

The molecular structure of “N-(2-chloroethyl)carbamoyl chloride” consists of carbon ©, hydrogen (H), chlorine (Cl), nitrogen (N), and oxygen (O) atoms .Chemical Reactions Analysis

Carbamoyl chlorides are moisture sensitive and soluble in nonpolar organic solvents . They are used to prepare a number of pesticides . Hydrolysis of carbamoyl chlorides gives carbamic acids .Physical And Chemical Properties Analysis

“N-(2-chloroethyl)carbamoyl chloride” is a liquid at 20 degrees Celsius . It has a boiling point of 125 °C at 3 mmHg and a flash point of 129 °C . Its specific gravity is 1.40 at 20/20 and its refractive index is 1.51 .Aplicaciones Científicas De Investigación

Transition Metal-Catalyzed Reactions

“N-(2-chloroethyl)carbamoyl chloride” can participate in a diverse range of transition metal-catalyzed transformations . These include radical initiated reactions, cross-coupling, and annulation reaction modes . This makes it a powerful synthetic tool in transition-metal catalyzed reactions .

Synthesis of Amide-Containing Molecules and Heterocycles

“N-(2-chloroethyl)carbamoyl chloride” can be used as a synthon for various amide-containing molecules and heterocycles . This is particularly useful in the synthesis of pharmaceuticals and natural products .

C–H Functionalization

“N-(2-chloroethyl)carbamoyl chloride” can be used in C–H functionalization to access amide-functionalized organic frameworks . This has extensive applications in pharmaceutical and natural product synthesis .

Solvolysis Reactions

“N-(2-chloroethyl)carbamoyl chloride” is an important intermediate in solvolysis reactions . Solvolyses tend to occur at the carbonyl carbon, with replacement of the chloride ion . These reactions are usually SN1, although addition of an amine leads to a superimposable bimolecular component .

Industrial Scale Syntheses

“N-(2-chloroethyl)carbamoyl chloride” is widely used in industrial scale syntheses . The most studied and used are the disubstituted derivatives, incorporating either aryl or alkyl groups .

Preparation of Isocyanates

Monosubstituted derivatives of “N-(2-chloroethyl)carbamoyl chloride” are readily prepared by the addition of HCl to an isocyanate . In acetonitrile, they decompose to set up and reach equilibrium with the isocyanate and HCl .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

It is known that carbamoyl chlorides, in general, are reactive compounds that can interact with various biological targets .

Mode of Action

N-(2-chloroethyl)carbamoyl chloride, like other carbamoyl chlorides, is likely to interact with its targets through a process known as carbamoylation . This involves the transfer of a carbamoyl group (CONH2) from the compound to its target. The exact nature of this interaction and the resulting changes would depend on the specific target involved .

Biochemical Pathways

Given its potential for carbamoylation, it could theoretically interfere with any pathway involving proteins or other molecules that contain nucleophilic groups (such as amines or alcohols), which are susceptible to carbamoylation .

Pharmacokinetics

It’s known that carbamoyl chlorides are generally moisture sensitive and soluble in nonpolar organic solvents . These properties could influence its absorption and distribution in the body.

Result of Action

Carbamoylation, the likely mode of action of this compound, can alter the function of proteins and other biomolecules, potentially leading to various cellular effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(2-chloroethyl)carbamoyl chloride. For instance, its reactivity and stability can be affected by the presence of moisture, as carbamoyl chlorides are known to be moisture sensitive . Furthermore, the compound’s solubility in nonpolar organic solvents could influence its distribution in different biological environments .

Propiedades

IUPAC Name |

N-(2-chloroethyl)carbamoyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5Cl2NO/c4-1-2-6-3(5)7/h1-2H2,(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMOBEBFGAJXFRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)NC(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-chloroethyl)carbamoyl chloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2567083.png)

![1-[(4-Methylphenoxy)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B2567085.png)

![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2567092.png)

![4-(2-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B2567095.png)

![Ethyl 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-4-piperidinecarboxylate](/img/structure/B2567096.png)